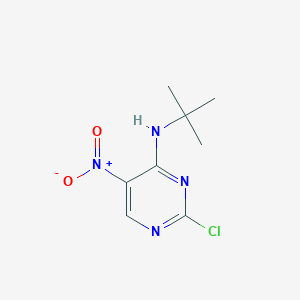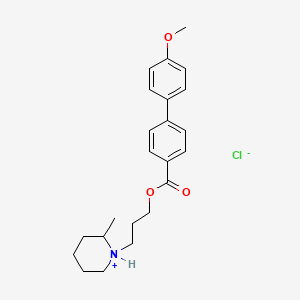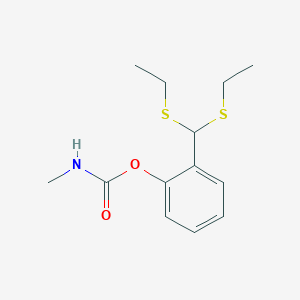
2-(Bis(methylthio)methyl)phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(methylthio)methyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl ring substituted with a methylcarbamate group and two methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(methylthio)methyl)phenyl methylcarbamate typically involves the reaction of 2-(methylthio)benzyl chloride with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(methylthio)methyl)phenyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, yielding the corresponding phenyl methylcarbamate.
Substitution: The methylthio groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Bis(methylthio)methyl)phenyl methylcarbamate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting the nervous system.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of 2-(Bis(methylthio)methyl)phenyl methylcarbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiocarb: A similar carbamate compound used as a pesticide.
Ethiofencarb: Another carbamate pesticide with similar enzyme inhibition properties.
Phenyl methylcarbamate: A simpler carbamate compound with fewer substituents.
Uniqueness
2-(Bis(methylthio)methyl)phenyl methylcarbamate is unique due to the presence of two methylthio groups, which can undergo various chemical modifications. This provides versatility in its applications and potential for the development of new derivatives with enhanced properties.
Propriétés
Numéro CAS |
6853-79-8 |
|---|---|
Formule moléculaire |
C13H19NO2S2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
[2-[bis(ethylsulfanyl)methyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H19NO2S2/c1-4-17-12(18-5-2)10-8-6-7-9-11(10)16-13(15)14-3/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
Clé InChI |
GAAGFBCYBSDRSY-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC=CC=C1OC(=O)NC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


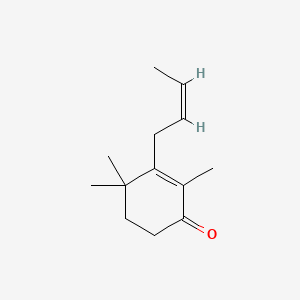

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)
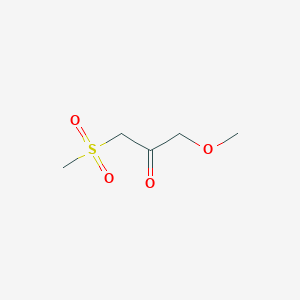
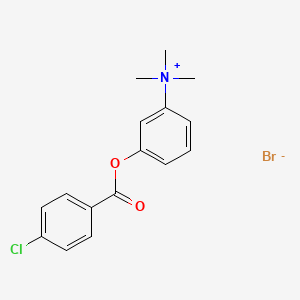
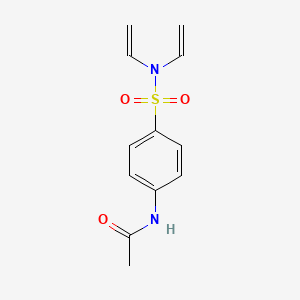
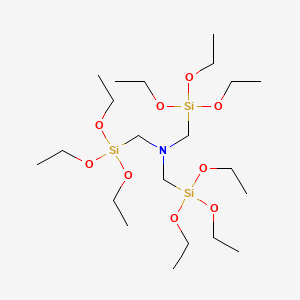

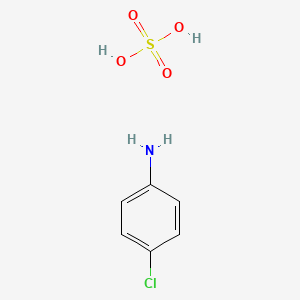
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
